3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one
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Overview
Description
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one is a chemical compound with the molecular formula C15H15NOS and a molecular weight of 257.357 g/mol . It is a chalcone derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one involves its interaction with molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, such as enzyme inhibition, receptor binding, and signal transduction . The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)-2-propen-1-one
- 3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)-2-propen-1-one
- 3-[4-(Dimethylamino)phenyl]-1-(2-furyl)-2-propen-1-one
Uniqueness
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one is unique due to its specific structural features, such as the presence of both dimethylamino and thienyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-16(2)13-8-5-12(6-9-13)7-10-14(17)15-4-3-11-18-15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSYVLGJQGXZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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